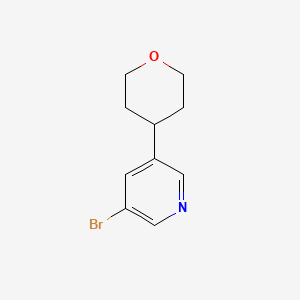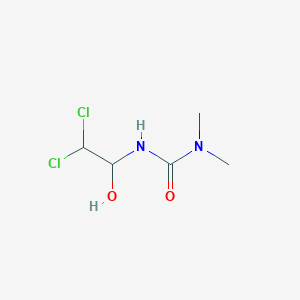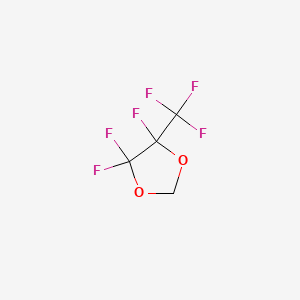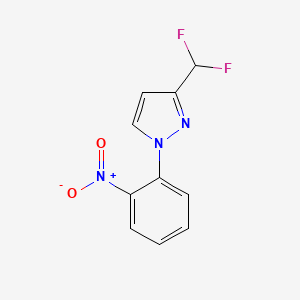
3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions.
Formation of the oxazole ring: The pyrazole derivative is then reacted with a suitable α-haloketone or α-haloester in the presence of a base to form the oxazole ring.
Chloromethylation: The final step involves the chloromethylation of the oxazole ring, which can be achieved using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding oxazolidines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oxazole N-oxides.
Reduction: Products include oxazolidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-(chloromethyl)-5-phenyl-1,2-oxazole: Similar structure but with a phenyl group instead of the pyrazolyl group.
3-(bromomethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole: Similar structure but with a bromomethyl group instead of the chloromethyl group.
5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole: Similar structure but without the chloromethyl group.
Uniqueness
The presence of both the pyrazolyl and oxazole rings in 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole makes it unique compared to other compounds. The chloromethyl group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H12ClN3O |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
3-(chloromethyl)-5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H12ClN3O/c1-3-14-7(2)9(6-12-14)10-4-8(5-11)13-15-10/h4,6H,3,5H2,1-2H3 |
Clave InChI |
MCMMBBZFEKNJQJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)C2=CC(=NO2)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11712767.png)


![2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide](/img/structure/B11712785.png)

![5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide](/img/structure/B11712795.png)

![Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11712820.png)


![1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)
![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
![2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11712844.png)
![N-[(E)-(2-hydroxy-5-nitro-phenyl)methyleneamino]-4-iodo-benzamide](/img/structure/B11712845.png)
